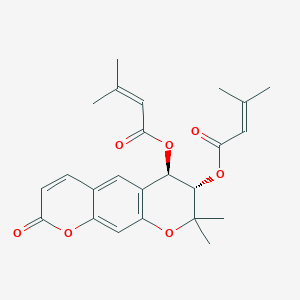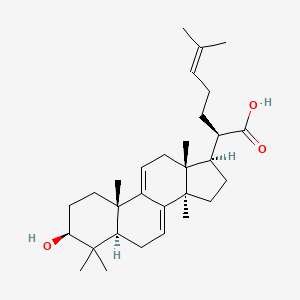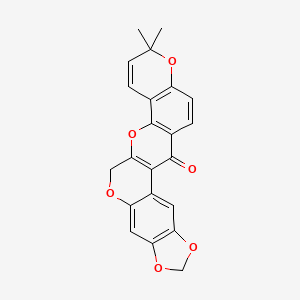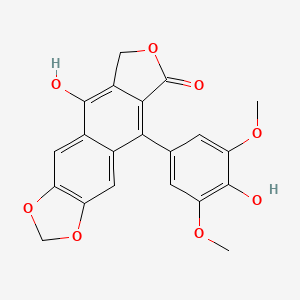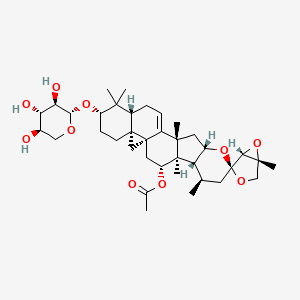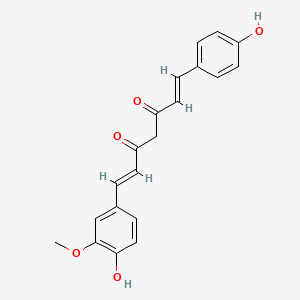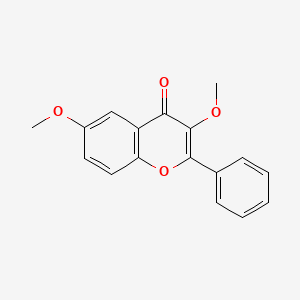
3,6-Dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3,6-Dimetoxiflavona es un compuesto flavonoides caracterizado por la presencia de dos grupos metoxilo en las posiciones 3ª y 6ª de la estructura de la flavona. Los flavonoides son una clase de metabolitos secundarios vegetales conocidos por sus diversas actividades biológicas, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas .
Análisis Bioquímico
Biochemical Properties
3,6-Dimethoxyflavone interacts with various enzymes, proteins, and other biomolecules. It is more lipophilic than hydroxyl flavones due to its methoxy groups, which may affect its biological activities .
Cellular Effects
This compound has shown significant cellular effects. For instance, it has been found to inhibit cell growth by inducing apoptosis through decreased mitochondrial membrane potential and increased cleaved caspase-9, caspase-7, caspase-3, and PARP protein expressions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the mTOR pathway and decrease MuRF1 and atrogin-1-mediated proteolysis through the PI3K/Akt pathway in the gastrocnemius muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to exhibit anti-invasive activity at concentrations ranging from 1 to 100 pM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to show significant antinociceptive activity in a dose-dependent manner when tested using the acetic acid-induced writhing and hot plate analgesic models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that hydroxylated polymethoxyflavones (HPMFs), which are one of the major metabolites of polymethoxyflavones (PMFs) like this compound, have better biological activities, including anticancer and anti-inflammatory activities .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 3,6-Dimetoxiflavona generalmente implica la metoxilación de precursores de flavona. Un método común es la metilación de la 3,6-dihidroxiflavona usando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como acetona o dimetilformamida a temperaturas elevadas .
Métodos de Producción Industrial: La producción industrial de la 3,6-Dimetoxiflavona puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 3,6-Dimetoxiflavona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en dihidroflavonas.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Hidrogenación catalítica usando paladio sobre carbón o borohidruro de sodio.
Sustitución: Reactivos electrofílicos como el bromo o agentes nitrantes bajo condiciones controladas.
Principales Productos Formados:
Oxidación: Formación de quinonas o derivados hidroxilados.
Reducción: Formación de dihidroflavonas.
Sustitución: Formación de flavonas halogenadas o nitradas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para sintetizar otros derivados de flavonoides.
Biología: Se ha investigado su papel en la modulación de las actividades enzimáticas y las vías de señalización.
Medicina: Se ha estudiado por sus propiedades anticancerígenas, antiinflamatorias y antioxidantes.
Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales debido a sus propiedades para la salud.
Mecanismo De Acción
El mecanismo de acción de la 3,6-Dimetoxiflavona implica su interacción con varios objetivos moleculares y vías:
Actividad Anticancerígena: Induce la apoptosis en las células cancerosas mediante la activación de caspasas e inhibiendo las vías de proliferación celular.
Actividad Antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias como la ciclooxigenasa-2.
Actividad Antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.
Comparación Con Compuestos Similares
La 3,6-Dimetoxiflavona se puede comparar con otros compuestos flavonoides similares:
5-Hidroxi-3,7-Dimetoxiflavona: Estructura similar pero con un grupo hidroxilo adicional, mostrando diferentes actividades biológicas.
6,3'-Dimetoxiflavona: Otra dimetoxiflavona con grupos metoxilo en diferentes posiciones, exhibiendo propiedades únicas.
Tricina (5,7,4'-Trihidroxi-3',5'-Dimetoxiflavona): Un flavonoide multifuncional con grupos hidroxilo adicionales, conocido por sus potentes actividades biológicas.
Unicidad: La 3,6-Dimetoxiflavona es única debido a sus posiciones específicas del grupo metoxilo, que influyen en su actividad biológica y reactividad química. Su estructura distintiva le permite interactuar con diferentes objetivos moleculares y exhibir propiedades farmacológicas únicas .
Propiedades
IUPAC Name |
3,6-dimethoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKORUNDAHVLAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?
A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []
Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?
A2: this compound derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []
Q3: What is the structure of axillarin and what is its known biological activity?
A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []
Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?
A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []
Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?
A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.
Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?
A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.
Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?
A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.
Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?
A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
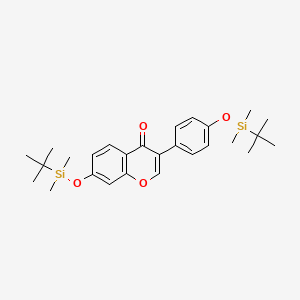
![[(1aR,2S,2aR,6aS,7aR)-Decahydro-1a,2a,6,6-tetramethyl-7-oxonaphth[2,3-b]oxiren-2-yl]-hexadecanoic acid methyl ester](/img/new.no-structure.jpg)
